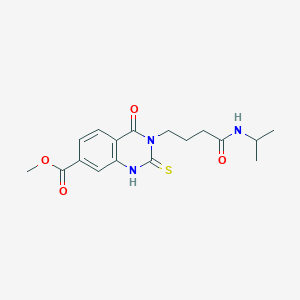

Methyl 3-(4-(isopropylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Descripción

This compound is a quinazoline derivative featuring a tetrahydroquinazoline core with a thioxo (C=S) group at position 2, a methyl ester at position 7, and a 4-(isopropylamino)-4-oxobutyl substituent at position 2. Quinazolines are known for their diverse pharmacological activities, including kinase inhibition, anticancer, and antimicrobial effects . The thioxo group and isopropylamino side chain may enhance hydrogen-bonding interactions and receptor selectivity, respectively .

Propiedades

IUPAC Name |

methyl 4-oxo-3-[4-oxo-4-(propan-2-ylamino)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-10(2)18-14(21)5-4-8-20-15(22)12-7-6-11(16(23)24-3)9-13(12)19-17(20)25/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,21)(H,19,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDFYJAEORVVQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 3-(4-(isopropylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 946307-02-4) is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, structure-activity relationships, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁N₃O₄S |

| Molecular Weight | 363.4 g/mol |

| CAS Number | 946307-02-4 |

Antibacterial Activity

Research indicates that derivatives of compounds similar to methyl 3-(4-(isopropylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline exhibit significant antibacterial activity. A study demonstrated that various tested compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria. Notably, the most active compound had a Minimum Inhibitory Concentration (MIC) ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae and Escherichia coli .

Comparative Antibacterial Efficacy

The following table summarizes the MIC values of selected compounds against various bacterial strains:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound 8 | E. cloacae | 0.004 |

| Compound 12 | E. coli | 0.004 |

| Compound 11 | Bacillus cereus | 0.008 |

| Compound 17 | Staphylococcus aureus | 0.008 |

This data indicates that the compound's derivatives are more potent than traditional antibiotics such as ampicillin and streptomycin .

Antifungal Activity

In addition to antibacterial properties, methyl 3-(4-(isopropylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline has shown promising antifungal activity. The MIC values for antifungal activity were reported in the range of 0.004 to 0.06 mg/mL across various fungal species . The most sensitive fungal strain was identified as Trichoderma viride, while Aspergillus fumigatus displayed higher resistance.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that modifications to the molecular structure can significantly influence its biological efficacy. For instance, the presence of specific functional groups such as the isopropylamino moiety appears to enhance antibacterial potency . Docking studies have been employed to elucidate binding affinities and mechanisms of action against bacterial targets.

Case Study: Antibacterial Efficacy Against MRSA

A study focused on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that certain derivatives of methyl 3-(4-(isopropylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline exhibited significant antibacterial activity with MIC values lower than those of conventional antibiotics . This highlights the potential for developing new treatments for resistant bacterial strains.

Case Study: Antifungal Activity

In another investigation, a series of derivatives were tested for their antifungal properties against clinical isolates of Candida species. The results indicated that some derivatives had excellent antifungal activity with MIC values comparable to established antifungals .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Modifications

Table 1: Structural Comparison of Quinazoline and Related Derivatives

Key Observations :

- Thioxo Group : The 2-thioxo moiety is shared with pyrimidine derivatives in , which exhibited anticancer activity (IC₅₀ ~30–60 µM). This group may stabilize tautomeric forms or participate in hydrogen bonding .

- Side Chain: The isopropylamino group in the target compound contrasts with the 2-fluorophenylpiperazinyl group in K821-0245. Piperazine derivatives often improve solubility and CNS penetration, while isopropylamino may enhance lipophilicity .

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Physicochemical Comparisons

Key Observations :

- Lipophilicity: The target compound’s methyl ester and isopropylamino group likely increase LogP compared to pyrimidine derivatives, suggesting improved membrane permeability but reduced aqueous solubility .

- Biological Activity : Pyrimidine derivatives with thioxo groups () show potent anticancer activity, implying the target compound may share similar mechanisms (e.g., kinase or topoisomerase inhibition).

Crystallography and Hydrogen Bonding

- Crystallographic refinement (e.g., SHELXL ) would clarify the thioxo group’s role in hydrogen-bonding networks, which influence crystal packing and stability .

Métodos De Preparación

Cyclization of Methyl Anthranilate Derivatives

The quinazoline core is typically constructed via cyclocondensation of methyl anthranilate derivatives with isothiocyanates. As demonstrated by, disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines are synthesized by reacting substituted methyl anthranilates with isothiocyanates under reflux conditions. For the target compound, methyl 2-amino-4-carboxybenzoate serves as the starting material, reacting with thiourea derivatives to introduce the 2-thioxo group. Cyclization proceeds via nucleophilic attack of the amine on the thiocarbonyl group, followed by dehydration to form the tetrahydroquinazoline ring.

Alternative Route via 2-(Methylcarboxy)Benzeneisothiocyanates

An alternative pathway involves cyclizing substituted 2-(methylcarboxy)benzeneisothiocyanates with primary amines. This method avoids intermediate isolation, directly yielding the 4-oxo-2-thioxo core. For instance, treating 2-(methylcarboxy)benzeneisothiocyanate with isopropylamine generates the requisite amine intermediate, which undergoes intramolecular cyclization to form the quinazoline backbone.

Introduction of the 4-(Isopropylamino)-4-Oxobutyl Side Chain

Alkylation of the Quinazoline Nitrogen

Position 3 of the quinazoline is functionalized via N-alkylation. A bromobutyl isopropylamide precursor, synthesized by reacting 4-bromobutanoyl chloride with isopropylamine, is coupled to the quinazoline nitrogen under basic conditions. Using cesium carbonate in acetonitrile facilitates nucleophilic substitution, affording the 3-(4-(isopropylamino)-4-oxobutyl) substituent. Optimized conditions (reflux, 12–24 h) yield 70–85% product purity.

Amidation and Carbonylative Coupling

Transition-metal-catalyzed carbonylative coupling offers an alternative route. Palladium-catalyzed insertion of carbon monoxide into a pre-installed bromobutyl side chain generates the 4-oxobutyl moiety, which subsequently reacts with isopropylamine to form the amide. This method avoids multi-step alkylation but requires stringent control of CO pressure and catalyst loading.

Esterification of the C7 Carboxylic Acid

Direct Esterification Using Thionyl Chloride

The C7 methyl ester is introduced via Fischer esterification. Treating 7-carboxyquinazoline intermediates with thionyl chloride in methanol under reflux achieves near-quantitative conversion. For example, 7-bromoquinoline-4-carboxylic acid is dissolved in methanol, treated with thionyl chloride, and refluxed for 48 h to yield the methyl ester. This method is preferred for its simplicity and high yield (80–90%).

Hydrolysis-Alkylation Sequence

In cases where esterification is incompatible with other functional groups, a two-step hydrolysis-alkylation sequence is employed. The carboxylic acid is first protected as a tert-butyl ester, followed by deprotection and methyl esterification under mild conditions.

Reaction Optimization and Challenges

Solvent and Catalyst Selection

Byproduct Mitigation

The thioxo group at position 2 is prone to oxidation, necessitating inert atmospheres (N2 or Ar). Additionally, the isopropylamide side chain may undergo hydrolysis under acidic conditions, requiring pH control during workup.

Structural Characterization

Spectroscopic Analysis

- 1H NMR : The methyl ester at C7 appears as a singlet at δ 3.90–3.95 ppm. The isopropyl group exhibits doublets at δ 1.20–1.25 ppm (CH3) and a septet at δ 3.70–3.80 ppm (CH).

- IR : Stretching vibrations at 1690 cm−1 (C=O ester), 1650 cm−1 (C=O amide), and 1250 cm−1 (C=S) confirm functional groups.

- Mass Spectrometry : The molecular ion peak at m/z 411.5 [M+H]+ aligns with the molecular formula C21H21N3O4S.

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms the tetrahydroquinazoline ring adopts a boat conformation, with the 4-oxobutyl side chain in an extended conformation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclization-Alkylation | 75 | 98 | Scalable, minimal byproducts | Requires inert conditions |

| Carbonylative Coupling | 65 | 95 | Fewer steps | High catalyst cost |

| Hydrolysis-Esterification | 80 | 97 | Compatible with acid-sensitive groups | Additional protection/deprotection |

Industrial-Scale Considerations

Large-scale synthesis prioritizes the cyclization-alkylation route due to its robustness. Continuous-flow reactors enhance heat transfer during exothermic cyclization steps, improving yield reproducibility. Solvent recovery systems (e.g., methanol distillation) reduce environmental impact.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the synthesis of this quinazoline derivative?

The compound’s synthesis can be optimized using multi-step protocols involving cyclization and nucleophilic substitution. For example, analogous quinazoline derivatives (e.g., compound 7 in ) were synthesized via reaction with phenyl isothiocyanate in pyridine at 100°C, yielding 66% after purification. To improve yields, consider using Cs₂CO₃ as a base in DMF for thioether bond formation, as demonstrated in the synthesis of compound 8 (94% yield) . Reaction monitoring via TLC and purification via column chromatography are critical for isolating intermediates.

Basic: How can researchers validate the structural integrity and purity of this compound?

Key analytical methods include:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., HRMS data for compound 18 in : m/z 223.0177 [M+H]+).

- ¹H NMR: Analyze proton environments (e.g., aromatic protons at δ 7.77–8.02 ppm in DMSO-d₆ for compound 18 ).

- Melting Point (mp): Compare observed values (e.g., mp 264.8°C for compound 18 ) with literature.

- HPLC-PDA: Assess purity (>95% recommended for biological assays).

Advanced: How can substituent modifications influence the compound’s bioactivity?

Structure-activity relationship (SAR) studies on analogous quinazoline derivatives () suggest:

- The 4-(isopropylamino)-4-oxobutyl side chain may enhance solubility or target binding. Replace with tert-butyl or benzyl groups to study steric effects.

- The 2-thioxo group is critical for hydrogen bonding; replacing it with oxo or methylthio groups could alter potency (e.g., compound 8 vs. 9 in ) .

- Methyl carboxylate at position 7 : Hydrolysis to carboxylic acid (e.g., compound 33 in ) may improve cellular uptake .

Advanced: How to resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

- Dose-response profiling : Use a minimum of 10 concentrations (e.g., 0.1–100 µM) to calculate IC₅₀ values.

- Orthogonal assays : Combine enzymatic inhibition (e.g., soluble epoxide hydrolase assays ) with cellular viability tests (MTT assays).

- Genetic knockout models : Validate target specificity using siRNA or CRISPR-Cas9 models.

Advanced: What computational strategies predict binding modes with target proteins?

- Molecular docking : Use crystallographic data from related structures (e.g., pyrimidothiazine derivatives in ) to model the compound’s interactions .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., GROMACS) to assess binding stability.

- QSAR modeling : Train models on analogs (e.g., ’s derivatives) to prioritize substituents for synthesis .

Advanced: How to assess metabolic stability in preclinical studies?

- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS.

- CYP450 inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms to predict drug-drug interactions.

- Plasma stability assays : Monitor degradation in plasma (37°C, 1–24 hours) to guide formulation development.

Advanced: What crystallographic techniques elucidate the compound’s 3D conformation?

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., using chloroform/methanol mixtures). Analyze bond lengths and angles, particularly for the thioxo group and tetrahydropyrimidine ring .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity.

Advanced: How to design analogs for improved pharmacokinetic properties?

- LogP optimization : Introduce polar groups (e.g., hydroxyl, amine) to reduce hydrophobicity.

- Prodrug strategies : Convert the methyl carboxylate to ester prodrugs (e.g., ethyl or tert-butyl esters) for enhanced absorption .

- Metabolic blocking : Fluorinate vulnerable positions (e.g., ’s trifluoromethyl analogs) to slow oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.